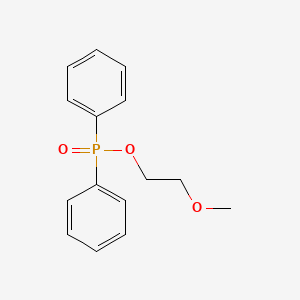
2-Methoxyethyl diphenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group bonded to a 2-methoxyethyl group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyethyl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxyethyl diphenylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used as a flame retardant in polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl diphenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular membranes, affecting their properties and functions .
Comparación Con Compuestos Similares
- N-(2-methoxyethyl)-N-methyl-P,P-diphenylphosphinic amide (PNOFR)
- 2-(dimethylamino)ethyl diphenylphosphinate (PONFR)
Comparison: 2-Methoxyethyl diphenylphosphinate is unique due to its specific combination of the methoxyethyl group and diphenylphosphinate moiety. Compared to similar compounds like PNOFR and PONFR, it exhibits different flame-retardant mechanisms and interactions with polymers. PNOFR and PONFR have distinct flame-retardant properties due to the presence of nitrogen groups, which influence their behavior in both the condensed and gas phases .
Propiedades
Número CAS |
138306-75-9 |
|---|---|
Fórmula molecular |
C15H17O3P |
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
[2-methoxyethoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17O3P/c1-17-12-13-18-19(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clave InChI |
OKOLOGXKOZIXEB-UHFFFAOYSA-N |
SMILES canónico |
COCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


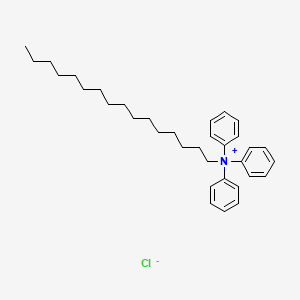
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
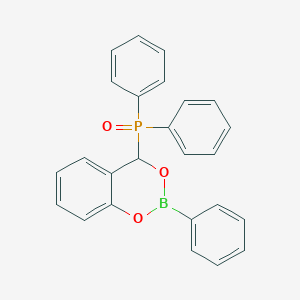
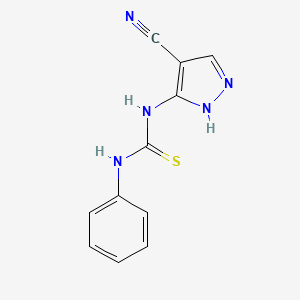
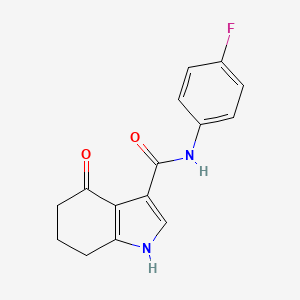
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
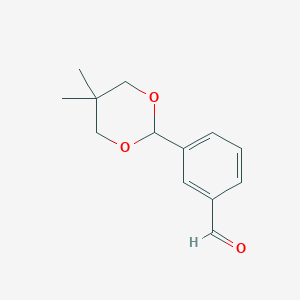
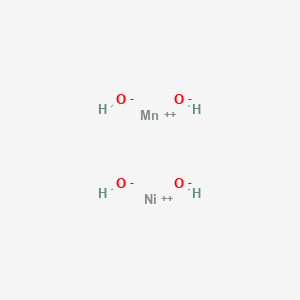


![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
